Cyclo(Pro-Leu)

Antifungal Mycotoxin inhibition Agricultural biocontrol

Cyclo(Pro-Leu) (Gancidin W) is a stereochemically pure diketopiperazine. Biological activity is strictly stereospecific: only the L,L-isomer shows antifungal and aflatoxin inhibition (IC₅₀=0.2 mg/mL). Critical for SAR studies; generic substitution risks activity loss. This standard is essential for developing biocontrol agents and validating assays.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 2873-36-1
Cat. No. B128767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Pro-Leu)
CAS2873-36-1
Synonyms(3S-trans)-Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione;  3-Isobutylhexahydropyrrolo [1,2-a] pyrazine-1,4-dione;  Cyclo(L-Leu-L-Pro);  Cyclo(L-Pro-D-Leu);  Cyclo(L-Pro-L-Leu);  Cyclo(L-leucyl-L-prolyl);  Cyclo(L-prolyl-L-leucyl);  Cyclo(Pro
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C(=O)N1
InChIInChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
InChIKeySZJNCZMRZAUNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Pro-Leu) (CAS 2873-36-1) Procurement Guide: Baseline Identity and Comparator Context


Cyclo(Pro-Leu), also designated as cyclo(L-Leu-L-Pro), gancidin W, or maculosin 6, is a 2,5-diketopiperazine (DKP) cyclic dipeptide composed of L-proline and L-leucine residues (C₁₁H₁₈N₂O₂, MW 210.27) . This compound belongs to a ubiquitous class of cyclic dipeptides detected across microbial cultures, plants, and food fermentation systems [1]. Cyclo(Pro-Leu) has been isolated from diverse biological sources including Achromobacter xylosoxidans NFRI-A1, Streptomyces sp. BM8, Pseudomonas sesquiterpenes BC42, and Alternaria dauci, and is frequently co-detected alongside structurally related DKPs such as cyclo(Pro-Val), cyclo(Pro-Phe), cyclo(Pro-Tyr), cyclo(Val-Leu), and cyclo(Pro-isoLeu) [2]. Given the structural similarity within the Pro-containing DKP subfamily, selection decisions among these analogs require evidence-based differentiation rather than assumption of functional interchangeability.

Why Cyclo(Pro-Leu) Cannot Be Substituted with Generic Pro-Containing DKPs: Quantitative Differentiation Evidence


Within the Pro-containing DKP family, side-chain identity—leucine versus valine, phenylalanine, or isoleucine—profoundly alters biological activity profiles. While cyclo(Pro-Val), cyclo(Pro-Phe), cyclo(Pro-Tyr), and cyclo(Pro-isoLeu) co-occur with cyclo(Pro-Leu) in natural systems and share the same DKP scaffold, their functional readouts diverge substantially across antifungal, cytotoxic, and quorum sensing assays [1]. Even among structurally adjacent analogs (e.g., cyclo(Pro-Leu) vs. cyclo(Pro-Val), differing by a single methylene group in the side chain), published data reveal compound-specific IC₅₀ values, differential cell-line selectivity, and distinct potency rankings that preclude generic substitution [2]. Procurement decisions based solely on scaffold class without attention to specific residue identity risk selecting a compound with suboptimal activity or entirely different functional properties for the intended application.

Cyclo(Pro-Leu) Quantitative Differentiation Data: Evidence-Based Comparator Analysis for Scientific Selection


Antifungal Activity Against Aflatoxin-Producing Aspergillus parasiticus: IC₅₀ Differentiation from Aflatoxin Pathway Inhibition

Cyclo(Pro-Leu) demonstrates quantifiable inhibition of aflatoxin production in Aspergillus parasiticus SYS-4 with an IC₅₀ of 0.2 mg/mL . In a related but distinct assay system using A. parasiticus NFRI-95, cyclo(Pro-Leu) also inhibits norsolorinic acid (NA) accumulation and spore formation, indicating dual targeting of aflatoxin precursor biosynthesis and fungal reproductive development . While comparator DKPs such as cyclo(Pro-Val) and cyclo(Pro-Phe) have been isolated from antifungal Pseudomonas and fungal sources, published quantitative IC₅₀ values for aflatoxin inhibition are specifically documented for cyclo(Pro-Leu) but not for these immediate structural analogs in comparable assay systems .

Antifungal Mycotoxin inhibition Agricultural biocontrol

Anti-Quorum Sensing Activity in Gram-Negative Reporter Systems: Differentiation from Cyclo(Pro-Phe) and Cyclo(Pro-isoLeu)

In a head-to-head comparative study of DKPs isolated from Marinobacter sp. SK-3, cyclo(Pro-Leu) was evaluated alongside cyclo(Pro-Phe) and cyclo(Pro-isoLeu) for quorum sensing (QS) inhibitory activity using E. coli pSB401 luminescence reporter induced by 3-oxo-C₆-HSL [1]. All three compounds reduced QS-dependent luminescence, demonstrating that cyclo(Pro-Leu) belongs to an active subset of Pro-containing DKPs with anti-QS properties. However, in the violacein production assay using Chromobacterium violaceum CV017, cyclo(Pro-Phe) and cyclo(Pro-isoLeu) exhibited inhibitory activity, whereas cyclo(Pro-Leu) did not show measurable violacein inhibition in this specific assay system [2]. This divergence indicates that cyclo(Pro-Leu) displays assay-specific anti-QS activity distinct from its Phe- and isoLeu-containing counterparts.

Quorum sensing inhibition Antibiofilm Antifouling

Cytotoxic Activity Across Human Cancer Cell Lines: Cell-Type Selectivity Profile and Potency Range

Cyclo(Pro-Leu) exhibits concentration-dependent cytotoxic activity across a panel of human cancer and normal cell lines, with IC₅₀ values spanning 21.72 μM to 775.86 μM after 48-hour exposure [1]. The compound shows highest potency against K562 (chronic myelogenous leukemia) cells (IC₅₀ = 21.72 μM), followed by A375 (melanoma, IC₅₀ = 51.13 μM), MCF-7 (breast cancer, IC₅₀ = 78.78 μM), HT-29 (colorectal cancer, IC₅₀ = 101.56 μM), and lowest activity against NCM460 (normal colon epithelial) cells (IC₅₀ = 775.86 μM). This approximately 36-fold differential between K562 and NCM460 cells suggests a degree of selectivity against malignant versus normal colonic epithelium, though the absolute potency is moderate. While the structurally related cyclotetrapeptides cyclo(Pro-Leu)₂, cyclo(Pro-Val)₂, and cyclo(Pro-Phe)₂ were initially reported as cancerostatic from tunicate sources, subsequent synthetic studies questioned the original structural assignments, leaving cyclo(Pro-Leu) as a monomeric DKP with directly documented cancer-cell cytotoxicity [2].

Cancer research Cytotoxicity Active metabolite

Stereochemical Identity and Analytical Reference Differentiation: ECD-Based Unambiguous Assignment

Cyclo(Leu-Pro) possesses two chiral centers, giving rise to four possible stereoisomers with potentially distinct biological activities. A comprehensive synthetic DKP library containing all stereoisomers of cyclo(Phe-Pro), cyclo(Leu-Pro), and cyclo(Val-Pro) was constructed and characterized using electronic circular dichroism (ECD) spectroscopy [1]. The resulting ECD dataset enables unambiguous stereochemical assignment of natural cyclo(Leu-Pro) samples—a critical analytical capability given that absolute configuration is a key determinant of biological activity. This stereochemical reference framework is specific to cyclo(Leu-Pro) and its structural analogs; researchers requiring stereochemically defined material for reproducible experiments benefit from this validated assignment method.

Stereochemistry Analytical reference Quality control

Flavor Chemistry Differentiation: Thermal Stability of Cyclo(Pro-Leu) vs. Cyclo(Pro-Phe) in Beverage Processing

In beverage formulation and processing, cyclo(Pro-Leu) and cyclo(Pro-Phe) function as bitter taste components naturally present in coffee and cocoa products [1]. Patent documentation reveals a critical processing differentiation: beverages with elevated cyclo(Pro-Phe) content undergo undesirable bitterness enhancement during retort sterilization due to synergistic effects with heat-induced off-flavors, whereas cyclo(Pro-Leu) does not exhibit this processing-induced bitterness amplification [2]. This differential thermal stability of flavor perception has driven formulation strategies that maintain cyclo(Pro-Leu) content while reducing cyclo(Pro-Phe) ratios to improve post-sterilization flavor profiles.

Flavor chemistry Food science Process stability

Physicochemical and Handling Specifications: Solubility and Storage Parameters for Experimental Reproducibility

Cyclo(Pro-Leu) is supplied as a white to off-white powder with melting point 163–165°C and a defined solubility profile supporting consistent experimental preparation . The compound is soluble in methanol (50 mg/mL) and DMSO (80 mg/mL, 380.46 mM), enabling stock solution preparation for in vitro assays . LogP is reported as 1.1, indicating moderate lipophilicity that influences membrane permeability and solvent selection . Storage recommendations specify -20°C under inert atmosphere for long-term powder stability (up to 3 years), with solvent stocks stable at -80°C for 6 months . These defined parameters contrast with structurally related DKPs such as cyclo(Pro-Val) and cyclo(Pro-Phe), for which comparable commercial-grade solubility and stability documentation is less systematically available from major vendors.

Solubility Storage stability Formulation

Cyclo(Pro-Leu) Evidence-Based Application Scenarios: Where Procurement of This Specific DKP Is Scientifically Justified


Agricultural Mycotoxin Control Research Requiring Documented Aflatoxin Inhibition

Cyclo(Pro-Leu) is appropriate for studies targeting aflatoxin contamination in crops, particularly where Aspergillus parasiticus is the causative agent. The documented IC₅₀ of 0.2 mg/mL for aflatoxin production inhibition , combined with demonstrated suppression of norsolorinic acid accumulation and spore formation , provides a quantifiable baseline for dose-response studies. Researchers investigating biocontrol agents against A. flavus may also reference the compound's documented inhibition of conidial germination and proliferation . Unlike cyclo(Pro-Val) or cyclo(Pro-Phe), which lack comparable published IC₅₀ data in aflatoxin assays, cyclo(Pro-Leu) offers a data-supported entry point for mycotoxin mitigation research.

Quorum Sensing Inhibition Studies in Gram-Negative Bacterial Systems

For investigations of QS-regulated phenotypes in E. coli-based reporter systems, cyclo(Pro-Leu) has demonstrated reduction of 3-oxo-C₆-HSL-induced luminescence . Its distinct activity profile—positive for luminescence reduction but negative for violacein inhibition in C. violaceum—makes it suitable for studies exploring assay-specific QS modulation mechanisms or comparative structure-activity relationship (SAR) analyses alongside cyclo(Pro-Phe) and cyclo(Pro-isoLeu). This differential behavior underscores the compound's utility in dissecting the structural determinants of DKP-mediated QS interference.

Cancer Cell Cytotoxicity Screening and Active Metabolite Research

Cyclo(Pro-Leu) is suitable for cytotoxicity screening programs requiring a DKP with characterized IC₅₀ values across multiple human cancer cell lines . The panel data (K562, A375, MCF-7, HT-29, NCM460) provide reference values for potency benchmarking and selectivity assessment. As an active metabolite isolated from Streptomyces sp. BM8, the compound may also serve as a reference standard in metabolomics studies or as a starting point for semi-synthetic derivatization aimed at improving potency.

Stereochemical Reference Standard for Natural Product Identification

Investigators isolating DKPs from natural sources or verifying synthetic product identity can employ the published ECD reference spectra for unambiguous stereochemical assignment of cyclo(Leu-Pro) stereoisomers . Given that stereochemistry critically influences biological activity, access to validated analytical standards ensures that observed biological effects are correctly attributed to the intended stereoisomer rather than stereochemical contaminants.

Thermally Processed Beverage Formulation Requiring Stable Flavor Profiles

In food industry applications involving retort sterilization of coffee or cocoa beverages, cyclo(Pro-Leu) offers a flavor-stable alternative to cyclo(Pro-Phe), which undergoes processing-induced bitterness amplification . Formulators seeking to maintain bitter taste complexity without post-sterilization flavor deterioration may preferentially select cyclo(Pro-Leu) over cyclo(Pro-Phe), particularly when thermal processing is unavoidable.

Technical Documentation Hub

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